molecular formula C17H27NO3S B346022 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane CAS No. 898646-59-8

1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane

Cat. No.: B346022
CAS No.: 898646-59-8
M. Wt: 325.5g/mol
InChI Key: ZIWHFVRFYUCECB-UHFFFAOYSA-N
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Description

1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane is a synthetic organic compound characterized by a sulfonyl group attached to an azepane ring, with a tert-butyl and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Substitution on the Phenyl Ring: The tert-butyl and methoxy groups are introduced through Friedel-Crafts alkylation and methylation reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups on the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the azepane ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or azepane rings.

Scientific Research Applications

1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

    1-(3-Tert-butyl-4-methoxyphenyl)sulfonylpiperidine: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(3-Tert-butyl-4-methoxyphenyl)sulfonylmorpholine: Contains a morpholine ring, offering different chemical and biological properties.

    1-(3-Tert-butyl-4-methoxyphenyl)sulfonylpyrrolidine: Features a pyrrolidine ring, which may affect its reactivity and applications.

Uniqueness: 1-(3-Tert-butyl-4-methoxyphenyl)sulfonylazepane is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-17(2,3)15-13-14(9-10-16(15)21-4)22(19,20)18-11-7-5-6-8-12-18/h9-10,13H,5-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHFVRFYUCECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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